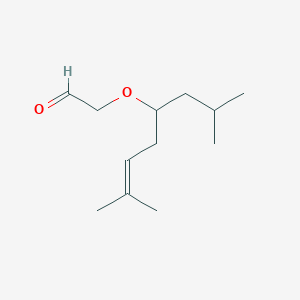

Dimethyl octenyl acetate

説明

特性

CAS番号 |

102-58-9 |

|---|---|

分子式 |

C12H22O2 |

分子量 |

198.3 g/mol |

IUPAC名 |

2-(2,7-dimethyloct-6-en-4-yloxy)acetaldehyde |

InChI |

InChI=1S/C12H22O2/c1-10(2)5-6-12(9-11(3)4)14-8-7-13/h5,7,11-12H,6,8-9H2,1-4H3 |

InChIキー |

WPZHLSFMGCSZMV-UHFFFAOYSA-N |

SMILES |

CC(C)CC(CC=C(C)C)OCC=O |

正規SMILES |

CC(C)CC(CC=C(C)C)OCC=O |

製品の起源 |

United States |

準備方法

Acid-Catalyzed Esterification

The most widely documented method for synthesizing dimethyl octenyl acetate involves the esterification of 2,7-dimethyl-5-octen-4-ol with acetic acid or acetic anhydride under acidic conditions. Sulfuric acid () or p-toluenesulfonic acid () are commonly employed as catalysts, with reactions typically conducted at 80–120°C for 4–8 hours. The mechanism follows Fischer esterification principles, where the alcohol’s hydroxyl group nucleophilically attacks the carbonyl carbon of acetic acid, forming an intermediate tetrahedral structure that eliminates water to yield the ester.

Key Parameters:

Base-Catalyzed Transesterification

Alternative approaches utilize transesterification of methyl acetate with 2,7-dimethyl-5-octen-4-ol in the presence of alkaline catalysts like sodium methoxide (). This method avoids water formation, enhancing reaction efficiency at lower temperatures (60–80°C). However, base sensitivity of the unsaturated alcohol limits its applicability, necessitating stringent anhydrous conditions.

Advanced Synthesis via Grignard Coupling and Protecting Group Strategies

A patented methodology (EP2639217B1) enables high-purity this compound production through a multi-step sequence involving Grignard reagents and protecting groups.

Synthesis of 5-Acetoxy-(E3)-3-Pentenyl Methoxymethyl Ether

The process begins with the reduction of 4-formyl-(E3)-3-butenyl methoxymethyl ether using sodium borohydride () in methanol, yielding 5-hydroxy-(E3)-3-pentenyl methoxymethyl ether. Subsequent acetylation with acetic anhydride in pyridine produces the protected intermediate:

Grignard Coupling Reaction

The protected intermediate undergoes a coupling reaction with a Grignard reagent (, where hydrocarbon). For this compound, ensures structural fidelity. The reaction replaces the acetoxy group with the alkyl chain, forming (E3)-3-alkenyl methoxymethyl ether.

Optimized Conditions:

Deprotection and Final Acetylation

Acid hydrolysis (5–37% HCl in methanol at 50–65°C) removes the methoxymethyl group, yielding (E3)-3-alkenyl alcohol. Final acetylation with acetic anhydride in pyridine completes the synthesis:

Advantages of This Method:

-

Stereochemical Purity: >98% E-isomer retention due to protective group stabilization.

-

Scalability: Avoids hazardous reagents, enabling industrial-scale production.

Catalytic Innovations and Process Intensification

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification using immobilized Candida antarctica lipase B (CAL-B). This method operates at 35–45°C in solvent-free systems, achieving 70–75% conversion with minimal byproducts.

Comparison of Catalytic Systems

| Parameter | Acid Catalysis | Enzymatic Catalysis |

|---|---|---|

| Temperature (°C) | 80–120 | 35–45 |

| Reaction Time (h) | 4–8 | 24–48 |

| Yield (%) | 85–90 | 70–75 |

| Environmental Impact | High | Low |

Continuous-Flow Reactors

Microreactor technology enhances heat and mass transfer, reducing reaction times by 50% compared to batch processes. A 2024 pilot study demonstrated 92% yield in 2 hours using a silicon-glass microreactor with catalysis.

Purification and Analytical Characterization

Distillation and Chromatography

Crude this compound is purified via fractional distillation under reduced pressure (2–5 mmHg, 120–140°C). Gas chromatography (GC) with HP-5 or DB-5 columns (30 m × 0.25 mm × 0.25 μm) confirms purity >99%.

GC Retention Indices

| Column Type | Temperature Program | Retention Index |

|---|---|---|

| HP-5 | 40°C → 250°C @ 5°C/min | 1353 |

| DB-5 | 60°C → 246°C @ 3°C/min | 1351 |

化学反応の分析

Types of Reactions:

Oxidation: Dimethyl octenyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids .

Reduction: The compound can be reduced to form alcohols .

Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid .

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products:

Oxidation: Formation of ketones or carboxylic acids .

Reduction: Formation of alcohols .

Substitution: Formation of substituted esters or ethers .

科学的研究の応用

Chemistry: Dimethyl octenyl acetate is used as a building block in organic synthesis for the preparation of more complex molecules .

Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed esterification and hydrolysis reactions .

Medicine: .

Industry: The primary industrial application of this compound is in the fragrance industry , where it is used to impart a pleasant odor to various products .

作用機序

The mechanism of action of Dimethyl octenyl acetate involves its interaction with olfactory receptors in the nasal cavity . The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor . The molecular targets are primarily G-protein coupled receptors involved in olfaction .

類似化合物との比較

Q & A

Q. What are the recommended methods for synthesizing dimethyl octenyl acetate in laboratory settings?

this compound can be synthesized via acid-catalyzed esterification, where acetic acid reacts with octenol derivatives under controlled conditions. A critical step is the removal of water to drive the equilibrium toward ester formation, typically achieved using Dean-Stark traps or molecular sieves . For higher efficiency, zeolite-based catalysts (e.g., H-MOR) are employed in carbonylation reactions, where dimethyl ether reacts with carbon monoxide to form methyl acetate derivatives . Key parameters include temperature (120–180°C), pressure (2–5 MPa), and catalyst loading (5–10 wt%). Purity is verified via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Q. How should researchers handle this compound safely in laboratory environments?

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin or eyes, as acrylate derivatives can cause irritation .

- Spill Management : Absorb spills with inert materials (silica gel, sand) and dispose of as hazardous waste .

- Storage : Keep in sealed containers away from oxidizers and heat sources. Monitor for peroxide formation if stored long-term .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Vapor-Liquid Equilibrium (VLE) : Use dynamic recirculation stills to measure boiling points and phase behavior in binary or ternary mixtures. Validate data with the Herington area test or Van Ness consistency criteria .

- Spectroscopy : FTIR for functional group analysis (C=O stretch at ~1740 cm⁻¹) and NMR for structural confirmation (e.g., acetate methyl protons at δ 2.05 ppm) .

- Chromatography : GC-MS for purity assessment and quantification of byproducts .

Advanced Research Questions

Q. How can thermodynamic models like Wilson or NRTL be applied to predict the phase behavior of this compound in mixtures?

The Wilson and NRTL models correlate activity coefficients with liquid-phase composition, enabling prediction of azeotropes or distillation efficiency. For example:

- Binary Systems : Fit experimental VLE data (T–x,y) to determine interaction parameters. For dimethyl carbonate-ethyl acetate systems, Wilson model deviations were <1.5% .

- Ternary Systems : Use binary parameters to predict multicomponent phase behavior. In isopropyl acetate-DMSO-alcohol systems, NRTL outperformed UNIQUAC in accuracy .

Methodology :

Measure isobaric VLE data using Othmer stills .

Optimize parameters via nonlinear regression (minimizing vapor-phase composition errors) .

Q. What are the key considerations in designing catalysts for the carbonylation of dimethyl ether to produce methyl acetate derivatives?

- Acidity Modulation : Zeolites (e.g., H-MOR) require controlled Brønsted acid sites to avoid coking. Pyridine modification reduces deactivation by blocking large channels .

- Pore Structure : Nanoporous catalysts enhance diffusion rates. For instance, nanosized mordenites (20–50 nm) improve dimethyl ether conversion by 30% compared to bulk counterparts .

- Mechanistic Insights : DFT studies reveal that methyl acetate formation proceeds via a CO insertion mechanism, with activation energies <80 kJ/mol .

Q. How do adsorption properties of this compound influence its environmental fate or separation processes?

- Clay Composites : Montmorillonite clays (e.g., Cloisite® 20A) modified with dimethyl ammonium show high adsorption capacities (~120 mg/g) for organic esters due to hydrophobic interactions .

- Ionic Liquids : Functionalized imidazolium salts (e.g., [EMIm][OAc]) enhance separation efficiency in azeotropic mixtures by altering activity coefficients .

Experimental Design : - Conduct batch adsorption tests at varying pH and temperature.

- Model isotherms using Langmuir or Freundlich equations .

Data Contradictions and Resolution

- Catalyst Stability : Some studies report rapid deactivation of H-MOR in dimethyl ether carbonylation , while pyridine-modified catalysts show prolonged stability . Resolution lies in differentiating channel accessibility and acid site density.

- VLE Model Accuracy : Wilson and NRTL models may conflict in ternary systems. Cross-validate with experimental data and prioritize models with lower mean absolute deviations (<2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。